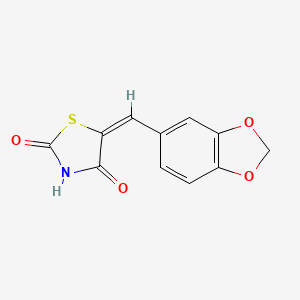

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a derivative of thiazolidine-2,4-dione. The structure includes a thiazolidine ring with carbonyl groups at positions 2 and 4 and a methylene bridge connecting to a substituted benzodioxole moiety. This compound exhibits a range of pharmacological activities including antihyperglycemic properties, making it relevant in diabetes treatment .

Chemical Properties and Availability

Some suppliers offer this compound for research purposes, indicating it is a crystalline solid with a defined molecular weight []. However, no published research specifically investigating its properties or activities have been found.

Structural Similarities

The structure of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- contains a thiazolidinedione ring, which is also found in a class of drugs known as thiazolidinediones (TZDs) used to treat type 2 diabetes []. However, the additional structural elements differentiate it from known TZD drugs, and whether it shares similar biological activities is unknown.

- Knoevenagel Condensation: This reaction involves the condensation of thiazolidine-2,4-dione with substituted benzaldehydes to form the desired product. The process typically requires equimolar amounts of reactants and can be facilitated by deep eutectic solvents .

- Salt Formation: The compound can react with bases like potassium hydroxide in dimethylformamide to form potassium salt derivatives .

- Acylation Reactions: It can also participate in acylation reactions leading to various derivatives that enhance its biological activity .

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- exhibits several biological activities:

- Antihyperglycemic Effects: It is primarily studied for its ability to lower blood glucose levels in type 2 diabetes mellitus patients .

- Antioxidant Properties: The compound has shown potential as an antioxidant, helping to combat oxidative stress .

- Anti-inflammatory and Antitumor Activities: Preliminary studies indicate that it may have anti-inflammatory and antitumor effects, although further research is needed to fully elucidate these properties .

Synthesis of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the following methods:

- Knoevenagel Condensation:

- An equimolar mixture of thiazolidine-2,4-dione and an appropriate benzaldehyde is reacted under stirring conditions in the presence of deep eutectic solvents.

- The reaction is monitored via thin-layer chromatography until completion.

- The product is precipitated by adding water and filtered for purification .

- Salt Formation:

- Acylation:

The primary applications of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- include:

- Pharmaceutical Development: As a potential drug candidate for managing type 2 diabetes mellitus due to its antihyperglycemic effects.

- Research in Antioxidants: Its antioxidant properties make it a candidate for further research in oxidative stress-related diseases .

Interaction studies have shown that this compound can influence various biological pathways:

- Enzyme Inhibition: It may inhibit certain enzymes involved in glucose metabolism, contributing to its antihyperglycemic effects.

- Receptor Binding: Studies suggest potential interactions with peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose and lipid metabolism regulation .

Several compounds share structural similarities with 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Rosiglitazone | Thiazolidinedione core with additional aromatic substitutions | Marketed as an anti-diabetic drug |

| Pioglitazone | Similar thiazolidinedione structure | Known for its efficacy in improving insulin sensitivity |

| Troglitazone | Contains a thiazolidinedione ring | First marketed drug in the class but withdrawn due to safety concerns |